![molecular formula C13H11N3 B14786373 (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an indazole moiety attached to a spiro[2.2]pentane ring system, with a nitrile group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the indazole ring through cyclization reactions. For instance, the cyclization of 2-azidobenzaldehydes with amines can yield indazole derivatives . The spiro[2.2]pentane ring can be introduced through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or nickel catalysts, are often employed to facilitate the formation of the indazole ring . The use of solvent-free conditions and environmentally friendly reagents is also a focus in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can yield indazole oxides, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-indenoquinoxalines: These compounds share the spirocyclic structure but differ in the heterocyclic rings attached.
Imidazoles: While imidazoles also contain nitrogen atoms in their ring structure, they lack the spirocyclic feature.
Uniqueness
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is unique due to its combination of an indazole ring and a spiro[2.2]pentane system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1 |
InChI-Schlüssel |
WUBRAJPPKQBCMH-CYBMUJFWSA-N |
Isomerische SMILES |
C1CC12C[C@@]2(C#N)C3=CC4=C(C=C3)C=NN4 |
Kanonische SMILES |
C1CC12CC2(C#N)C3=CC4=C(C=C3)C=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


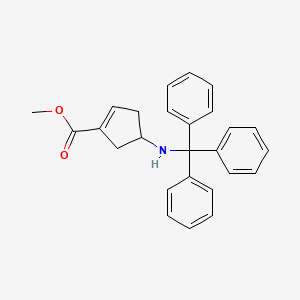

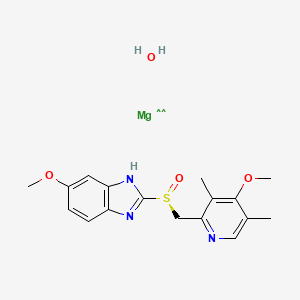
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
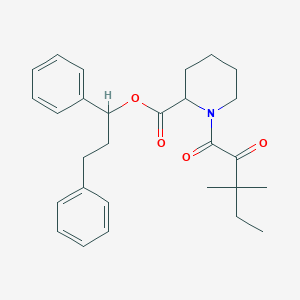
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)
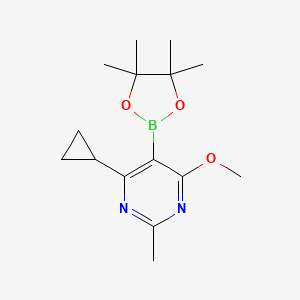
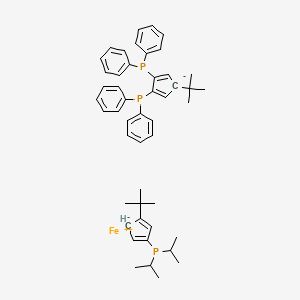
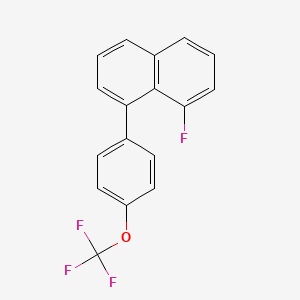
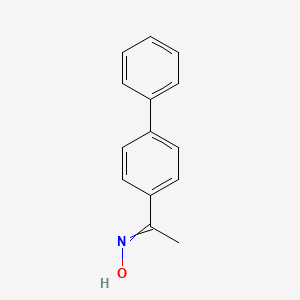
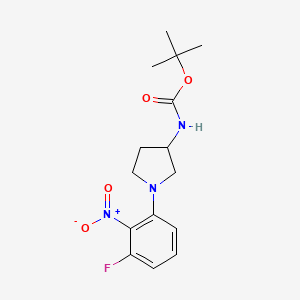
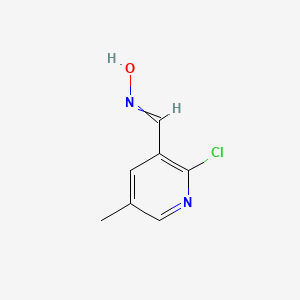
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
